6-bromo-[1,2,4]triazolo[1,5-b]pyridazine
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Overview
Description
6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, with a bromine atom at the 6th position. The presence of nitrogen atoms in the ring structure contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridazine with bromine-containing reagents. For instance, a bimetallic copper and zinc-catalyzed oxidative cycloaddition of 3-aminopyridazines and nitriles can be employed to form the triazolo[1,5-b]pyridazine nucleus . This reaction involves C–N and N–N bond formation processes, often facilitated by catalysts such as Cu(I) and Zn(II).
Industrial Production Methods
Industrial production of this compound may involve scalable microwave-mediated synthesis techniques. These methods are catalyst-free and eco-friendly, utilizing enaminonitriles and benzohydrazides under microwave irradiation to achieve high yields in a short reaction time . This approach is advantageous for large-scale production due to its efficiency and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and potentially forming different derivatives.
Cycloaddition Reactions: The triazole and pyridazine rings can engage in cycloaddition reactions, forming more complex fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can facilitate oxidation reactions.
Catalysts: Copper and zinc catalysts are often employed in cycloaddition reactions to enhance reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while cycloaddition reactions can produce complex heterocyclic compounds with potential biological activities.
Scientific Research Applications
6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and protein interactions.
Medicine: It has shown potential as an anticancer agent, particularly as a dual inhibitor of c-Met and Pim-1 kinases. This makes it a promising candidate for the development of new cancer therapies.
Industry: Its unique chemical properties are exploited in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-bromo-[1,2,4]triazolo[1,5-b]pyridazine involves its interaction with specific molecular targets. For instance, as a dual inhibitor of c-Met and Pim-1 kinases, it binds to the ATP-binding sites of these enzymes, inhibiting their activity and thereby exerting antiproliferative effects on cancer cells . This inhibition can lead to cell cycle arrest and apoptosis in tumor cells, making it a valuable compound in cancer research.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure but differ in the fused ring system and substitution pattern.
1,2,4-Triazolo[4,3-b]pyridazines: These are closely related compounds with variations in the position of substituents and ring fusion.
Uniqueness
6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine is unique due to its specific bromine substitution at the 6th position, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing targeted therapies and studying enzyme inhibition mechanisms.
Properties
CAS No. |
1301714-06-6 |
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Molecular Formula |
C5H3BrN4 |
Molecular Weight |
199 |
Purity |
95 |
Origin of Product |
United States |
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